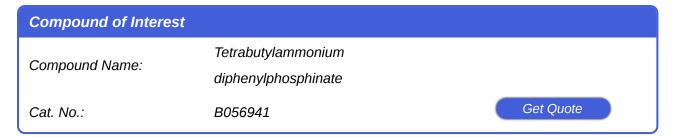


## A Technical Guide to Tetrabutylammonium Diphenylphosphinate

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For Researchers, Scientists, and Drug Development Professionals

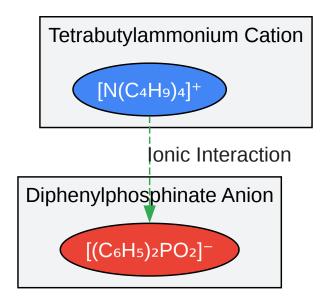
This document provides a comprehensive technical overview of **Tetrabutylammonium Diphenylphosphinate** (TBADPP), a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical research. The guide details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a reagent and catalyst stabilizer.

### **Core Chemical Identity and Structure**

**Tetrabutylammonium diphenylphosphinate** is an ionic compound consisting of a tetrabutylammonium cation and a diphenylphosphinate anion.[1][2] The large, non-polar tetrabutylammonium cation provides solubility in organic solvents, while the diphenylphosphinate anion acts as a versatile nucleophile and can stabilize transition-metal catalysts.[1]



#### Chemical Structure of Tetrabutylammonium Diphenylphosphinate



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Caption: Ionic association of the tetrabutylammonium cation and diphenylphosphinate anion.

## **Physicochemical and Spectroscopic Properties**

The properties of TBADPP are summarized below. This data is critical for its application in experimental settings.

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	208337-00-2	[1][2][3][4]
Molecular Formula	C28H46NO2P	[1][2][4][5]
Molecular Weight	459.64 g/mol	[4][5]
Appearance	White to Off-White Crystalline Solid	[1][5]

| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate |[2][4][5][6] |

Table 2: Spectroscopic and Analytical Data

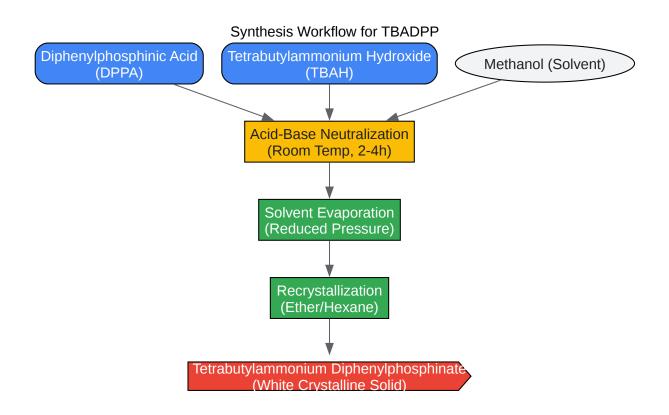
Analysis Type	Data	Reference
¹H NMR (CDCl₃)	δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4	[1]
Infrared (IR)	Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm <sup>-1</sup>	[1]
Elemental Analysis (Found)	C: 73.62%, H: 10.12%, N: 3.14%	[1]

| Elemental Analysis (Theoretical)| C: 73.17%, H: 10.09%, N: 3.05% |[1] |

## **Synthesis and Characterization**

The most common laboratory synthesis of **tetrabutylammonium diphenylphosphinate** involves a straightforward acid-base neutralization reaction.[1] This method is known for its high yield and purity.





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Caption: Standard laboratory synthesis protocol for **Tetrabutylammonium Diphenylphosphinate**.

This protocol is based on the widely reported direct neutralization method.[1]

Materials:



- Diphenylphosphinic acid (DPPA)
- Tetrabutylammonium hydroxide (TBAH), typically as a solution in methanol
- Anhydrous methanol
- Anhydrous diethyl ether
- Anhydrous hexane
- Nitrogen gas supply

#### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 1 molar equivalent of diphenylphosphinic acid in anhydrous methanol.
- To this solution, add 1 molar equivalent of tetrabutylammonium hydroxide dropwise with continuous stirring.
- Allow the mixture to stir at room temperature (20–25°C) for 2 to 4 hours, or until a clear solution forms, indicating the completion of the neutralization reaction.[1]
- Remove the methanol solvent under reduced pressure using a rotary evaporator.
- The resulting residue is then recrystallized from a mixture of ether and hexane (typically a 1:3 v/v ratio) to yield the final product as a white crystalline solid.[1]
- Dry the solid under vacuum to remove residual solvents. The expected yield is typically high, in the range of 85–92%.[1]

# Key Applications in Research and Drug Development

TBADPP is a valuable reagent in several areas of organic chemistry, most notably in transition-metal-catalyzed cross-coupling reactions.

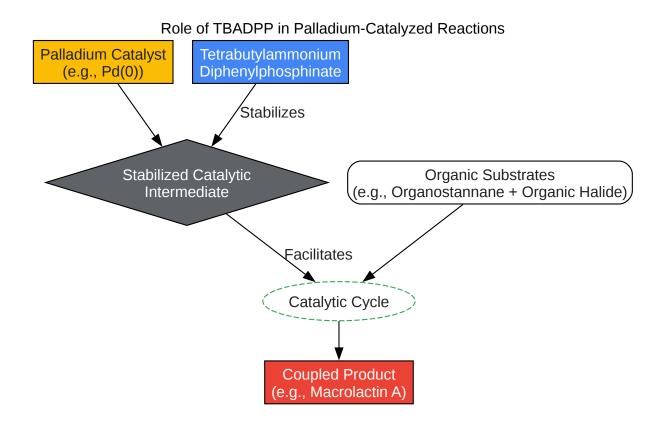
#### Foundational & Exploratory





- Stille Cross-Coupling Reactions: It is utilized as a key reagent in Stille cross-coupling reactions. A notable example is its use in the total synthesis of the potent antiviral agent (-)-Macrolactin A and its analogues.[5][7]
- Catalyst Stabilization: The diphenylphosphinate anion can act as a ligand to stabilize palladium catalysts, enhancing their efficiency and preventing catalyst decomposition in cross-coupling reactions.[1]
- Organic Synthesis: It serves as a nucleophilic reagent for the formation of various phosphinate esters and other organophosphorus compounds.[1]
- Antimicrobial Research: Preliminary studies have suggested that TBADPP exhibits antimicrobial activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.[1]





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Caption: Logical workflow of TBADPP's function in stabilizing catalytic intermediates.

### **Precursor Data: Diphenylphosphinic Acid**

The primary precursor for the synthesis of TBADPP is diphenylphosphinic acid (DPPA). Its properties are crucial for understanding the synthesis reaction.



Table 3: Properties of Diphenylphosphinic Acid (CAS: 1707-03-5)

Property	Value	Reference
Molecular Formula	C12H11O2P	[8][9][10]
Molecular Weight	218.19 g/mol	[8][9]
Appearance	White fine crystalline solid	[10][11]
Melting Point	193-195 °C	[8][11]
рКа	2.30	[8]

| Solubility | Soluble in water and aqueous NaOH |[8][9][10][11] |

In summary, **Tetrabutylammonium Diphenylphosphinate** is a highly useful and versatile chemical compound. Its unique combination of a bulky organic cation and a functional phosphinate anion makes it an indispensable tool in advanced organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.

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